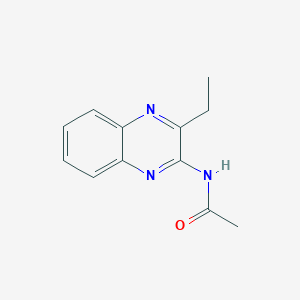

N-(3-Ethyl-2-quinoxalinyl)acetamide

Description

General Significance of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, and its derivatives are of paramount importance in the chemical sciences. ipp.ptijpsjournal.com This structural motif is a key component in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. sapub.orgwisdomlib.org Quinoxaline derivatives are recognized for their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial activities. sapub.orgnih.govresearchgate.net The versatility of the quinoxaline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects or material characteristics. tandfonline.com

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a classic and efficient method. sapub.orgnih.gov Over the years, numerous synthetic strategies have been developed to create a diverse library of substituted quinoxalines, reflecting their importance as intermediates in organic synthesis. nih.govorganic-chemistry.org Beyond their medicinal applications, quinoxaline derivatives are also utilized in the development of organic light-emitting diodes (OLEDs), dyes, and as corrosion inhibitors. ipp.pt

Role of the Acetamide (B32628) Moiety in Functionalizing Heterocyclic Scaffolds

The acetamide group (–NHCOCH₃) is a crucial functional moiety in organic and medicinal chemistry. When appended to a heterocyclic scaffold like quinoxaline, it can significantly influence the molecule's physicochemical properties and biological activity. The amide linkage is a key structural feature in many established drug molecules and natural products. nih.gov

The introduction of an acetamide group can modulate a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and pharmacokinetic profiles. The amide bond itself can act as a hydrogen bond donor and acceptor, facilitating binding to biological targets such as enzymes and receptors. nih.gov In the context of drug design, the acetamide moiety can serve as a scaffold for further structural modifications, allowing for the exploration of structure-activity relationships (SAR). nih.gov For instance, substitution on the acetyl methyl group or the amide nitrogen can lead to analogs with altered potency and selectivity. nih.gov

Overview of N-(3-Ethyl-2-quinoxalinyl)acetamide: Research Focus and Objectives

This compound is a specific derivative that combines the significant quinoxaline core with the influential acetamide functionality. Research on this and structurally related compounds generally focuses on several key objectives:

Synthesis and Characterization: Developing efficient and novel synthetic routes to obtain this compound and its analogs. This includes the purification and structural elucidation using modern analytical techniques such as NMR and mass spectrometry.

Chemical Reactivity: Investigating the reactivity of the quinoxaline ring and the acetamide group to create new derivatives with potentially enhanced properties.

Biological Evaluation: Screening the compound for a range of biological activities, drawing from the known pharmacological profile of quinoxaline derivatives. This often includes anticancer, antimicrobial, and anti-inflammatory assays.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how the ethyl group at the 3-position and the acetamide group at the 2-position contribute to its biological activity.

The primary goal of studying this compound is to explore its potential as a lead molecule for the development of new therapeutic agents or as a building block for more complex chemical structures.

Historical Context and Evolution of Quinoxaline-Acetamide Research

The study of quinoxalines dates back to the late 19th century. The classical synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds laid the groundwork for the exploration of this class of heterocycles. mtieat.org The initial focus was on understanding their fundamental chemical properties and reactivity.

The discovery of the biological activities of natural products containing the quinoxaline moiety, such as the antibiotic echinomycin, spurred significant interest in the mid-20th century. ipp.ptcore.ac.uk This led to a surge in research aimed at synthesizing and evaluating a vast number of quinoxaline derivatives for their therapeutic potential.

The incorporation of the acetamide group into quinoxaline scaffolds is a more recent development, driven by the principles of medicinal chemistry. As the understanding of drug-receptor interactions and the importance of pharmacophores grew, chemists began to systematically introduce functional groups like acetamide to optimize the biological activity of heterocyclic compounds. Research on quinoxaline-acetamide derivatives is part of a broader effort to create novel molecules with improved efficacy and selectivity for various biological targets. This evolution continues today, with a focus on developing more efficient, greener synthetic methods and exploring new applications for these versatile compounds. mdpi.com

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(3-ethylquinoxalin-2-yl)acetamide |

InChI |

InChI=1S/C12H13N3O/c1-3-9-12(13-8(2)16)15-11-7-5-4-6-10(11)14-9/h4-7H,3H2,1-2H3,(H,13,15,16) |

InChI Key |

ZKHVNAZGCDQGAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1NC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Ethyl 2 Quinoxalinyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(3-Ethyl-2-quinoxalinyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the protons of the ethyl group, the amide proton, and the methyl protons of the acetamide (B32628) group.

The four aromatic protons on the benzene (B151609) ring portion of the quinoxaline system are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions and the electronic effects of the substituents.

The ethyl group at the C3 position of the quinoxaline ring would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, anticipated around δ 2.8-3.2 ppm, results from coupling with the adjacent methyl protons. The methyl triplet would likely appear further upfield, around δ 1.3-1.5 ppm.

The acetyl methyl group (-COCH₃) is expected to produce a sharp singlet in the upfield region, likely around δ 2.2-2.4 ppm. The amide proton (NH) signal is anticipated to be a broad singlet, and its chemical shift can be highly variable (δ 8.0-10.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| NH (Amide) | 8.0 - 10.0 | br s | - |

| -CH₂- (Ethyl) | 2.8 - 3.2 | q | ~7.5 |

| -COCH₃ (Acetyl) | 2.2 - 2.4 | s | - |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7.5 |

m = multiplet, br s = broad singlet, q = quartet, s = singlet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the quinoxaline ring, the ethyl group, and the acetamide moiety.

The aromatic carbons of the quinoxaline ring would resonate in the downfield region of the spectrum, typically between δ 120 and 155 ppm. The carbons directly attached to nitrogen atoms (C2 and C3) would be expected at the lower end of this range. The carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal and is predicted to appear significantly downfield, around δ 168-172 ppm.

The carbons of the ethyl group would appear in the upfield region, with the methylene carbon (-CH₂-) expected around δ 25-30 ppm and the terminal methyl carbon (-CH₃) at approximately δ 12-15 ppm. The acetyl methyl carbon would likely be found in the range of δ 23-26 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic/Heteroaromatic-C | 120 - 155 |

| -CH₂- (Ethyl) | 25 - 30 |

| -COCH₃ (Acetyl) | 23 - 26 |

| -CH₃ (Ethyl) | 12 - 15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To confirm the structural assignment, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent aromatic protons on the quinoxaline ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the C2 carbon of the quinoxaline ring. Correlations between the ethyl group protons and the C3 carbon would confirm its position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds.

A prominent absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) would likely appear as a strong, sharp peak around 1660-1690 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1520-1570 cm⁻¹.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring would likely produce a series of bands in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

| C=N, C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₃N₃O), the molecular weight is 215.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO•, 43 u) to give a fragment at m/z 172. Another characteristic fragmentation could be the loss of the entire acetamide group. Further fragmentation of the quinoxaline ring would also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Predicted Mass Spectrometry Data:

| m/z | Predicted Identity |

| 215 | [M]⁺ |

| 172 | [M - COCH₃]⁺ |

| 144 | [M - COCH₃ - C₂H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, with the molecular formula C₁₂H₁₃N₃O, the theoretical elemental composition would be:

Carbon (C): 66.96%

Hydrogen (H): 6.09%

Nitrogen (N): 19.52%

Oxygen (O): 7.43%

Experimental values from a combustion analysis would be expected to be in close agreement with these theoretical percentages (typically within ±0.4%).

Theoretical Elemental Analysis Data:

| Element | Theoretical Percentage (%) |

| Carbon | 66.96 |

| Hydrogen | 6.09 |

| Nitrogen | 19.52 |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular forces that dictate the arrangement of molecules in the crystal lattice. The primary interactions expected to play a significant role are:

Hydrogen Bonding: The acetamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of intermolecular hydrogen bonds, which are a strong directional force in organizing molecules in the solid state. For instance, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N—H⋯O hydrogen bonds link molecules into chains. A similar motif would be anticipated for this compound.

π-π Stacking: The quinoxaline ring system is an extended aromatic structure. This allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the alignment of the electron-rich π systems, would contribute significantly to the stability of the crystal lattice. The planarity of the quinoxaline core is a key factor in enabling effective stacking.

The interplay of these interactions would result in a specific three-dimensional packing arrangement that maximizes the attractive forces and minimizes repulsion between molecules.

Conformational Preferences and Torsion Angle Analysis

Quinoxaline-Acetamide Linkage: The torsion angle defined by the atoms C(3)-C(2)-N-C(acetyl) is crucial in determining the orientation of the acetamide group relative to the quinoxaline ring. The planarity of this linkage is influenced by the partial double bond character of the C(2)-N bond due to resonance with the quinoxaline system and the amide group. Studies on similar N-aromatic acetamides suggest that there can be a preference for either a syn-periplanar or anti-periplanar conformation, depending on steric and electronic factors. nih.gov

Ethyl Group Orientation: The rotation around the C(quinoxaline)-C(ethyl) bond will determine the position of the ethyl group. In the solid state, it is likely to adopt a staggered conformation to minimize steric hindrance with the adjacent quinoxaline ring and the acetamide moiety.

Acetamide Group Conformation: The amide bond (CO-NH) itself is known to be predominantly planar due to delocalization of the nitrogen lone pair into the carbonyl group. cam.ac.uk The conformation of the N-ethylacetamide fragment has been a subject of study, with a preference for a trans arrangement of the C-C and C-N bonds.

Derivatives and Structure Activity Relationship Sar Studies of N Quinoxalinyl Acetamide Compounds

Systematic Modification of the Quinoxaline (B1680401) Core

Alterations to the fundamental quinoxaline ring system can profoundly influence the physicochemical properties and biological activity of the resulting molecules. These modifications include the introduction of various substituents at different positions and the fusion of additional rings to create more complex polycyclic systems.

Substituent Effects on Quinoxaline Ring Positions (e.g., C-6, C-7)

The introduction of substituents onto the benzene (B151609) portion of the quinoxaline ring, particularly at the C-6 and C-7 positions, is a common strategy to modulate activity. The electronic nature and size of these substituents can impact binding affinity to biological targets.

For instance, in a series of 2,3-dialkenyl-substituted quinoxalines tested against human non-small-cell lung cancer cells (A549), the nature of the substituent at the C-6 position was shown to be critical. A comparison between a C6-nitro group and a C6-bromo group revealed that the bromo-substituted quinoxalines were more promising candidates for designing potential anticancer drugs. acs.org This suggests that an electron-withdrawing group with a certain degree of lipophilicity may be favorable for activity in this series. acs.org Further studies have highlighted that a C6-fluoro substituted quinoxaline can act as a potent inhibitor of JNK stimulatory phosphatase-1 (JSP-1). acs.org

The synthesis of regioisomers allows for a direct comparison of substituent placement. For example, 2-chloro-6-nitroquinoxaline (B188090) and 2-chloro-7-nitroquinoxaline (B1364894) have been synthesized from 2-quinoxalinol. The nitration occurs selectively at the 7-position under weakly acidic conditions, a preference dictated by the nitrogen atom at the 4-position of the quinoxaline ring. nih.gov This regioselectivity is vital for SAR studies, enabling researchers to probe the specific interactions of substituents at defined locations. In another example involving quinoxaline-1,4-dioxide sulfonamides, the presence of a methyl group on the quinoxaline ring was found to contribute to potent antileishmanial activity. nih.gov

The introduction of larger moieties is also explored. Linking various aromatic groups to the 6th position through an amide bond has been shown to produce compounds with notable potency. nih.gov

Table 1: Effect of Substituents on the Quinoxaline Core

| Base Compound Class | Position of Substitution | Substituent | Observed Effect | Reference |

| 2,3-dialkenyl-quinoxalines | C-6 | -Br | More potent anticancer activity vs. -NO2 | acs.org |

| 2,3-dialkenyl-quinoxalines | C-6 | -NO2 | Less potent anticancer activity vs. -Br | acs.org |

| Quinoxaline | C-6 | -F | Potent inhibitor of JSP-1 | acs.org |

| Quinoxaline-1,4-dioxide sulfonamides | Quinoxaline Ring | -CH3 | Potent antileishmanial activity | nih.gov |

Heteroatom Inclusion and Ring Annulation Strategies

Expanding the quinoxaline core through ring annulation (fusion) or incorporating additional heteroatoms can lead to novel chemical entities with distinct biological profiles. Annulation strategies often result in rigid, polycyclic systems that can fit into specific binding pockets of enzymes or receptors.

Several fused quinoxaline systems have been developed and studied. These include:

Indolo[2,3-b]quinoxalines: These hybrids are synthesized through the cyclo-condensation of o-phenylenediamine (B120857) with isatin (B1672199) derivatives and have demonstrated antiviral capabilities. nih.gov

Imidazo[1,5-a]quinoxalines: In this class of compounds, the length of an alkyl chain attached to the imidazole (B134444) ring was found to be a key determinant of activity. Chains of 4-5 carbons resulted in moderate antagonistic efficacy, whereas longer chains (e.g., hexyl) led to a decrease in activity. nih.gov

Pyrazolo[1,5-a]quinoxalines: These derivatives have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), positioning them as potential immunomodulatory agents. nih.gov

The inclusion of additional heteroatoms can also be achieved by modifying the quinoxaline nitrogens. For example, the synthesis of quinoxaline-1,4-dioxide derivatives introduces oxygen atoms, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov Such modifications have been shown to be important for the antileishmanial activity of certain sulfonamide derivatives. nih.gov

Synthetic approaches like tandem ynamide benzannulation followed by ring-closing metathesis, and ring-opening annulation reactions of strained rings like aziridines, provide versatile methods for constructing these complex heterocyclic systems. sapub.orgresearchgate.net

Variations within the Acetamide (B32628) Side Chain

The acetamide side chain (–NHCOCH₃) offers numerous points for modification, including the alkyl group on the nitrogen, the acetyl methyl group, and the potential for introducing chirality. These changes can significantly affect the compound's solubility, steric profile, and ability to form hydrogen bonds.

Alkyl Chain Modifications and Extension

Modifying the N-alkyl substituent of the acetamide group is a fundamental strategy in SAR studies. A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl)propanamides, which feature an extended propionamide (B166681) side chain, were synthesized and evaluated for their antiproliferative activity. nih.gov The study demonstrated that varying the N-alkyl group from simple alkyl chains to more complex moieties directly impacts cytotoxic potency.

In this series, compound 6k , which incorporates a specific N-alkyl substituent, showed the highest activity against four different cancer cell lines (MCF-7, HCT-116, Hela, and PC-3), with IC₅₀ values comparable to the standard drug doxorubicin. nih.gov This highlights the importance of the substituent on the amide nitrogen for biological activity. The initial compounds in the series, including the hydrazide precursor 4 , also showed good activity, indicating the inherent potential of the quinoxaline-propanamide scaffold. nih.gov

Table 2: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Derivatives (IC₅₀ in µM)

| Compound | N-Substituent | MCF-7 | HCT-116 | Hela | PC-3 | Reference |

| Doxorubicin | - | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 | nih.gov |

| 4 | -H (Hydrazide) | - | - | - | - | nih.gov |

| 6b | Ethyl | >100 | >100 | >100 | >100 | nih.gov |

| 6e | Isopropyl | 85.20 ± 4.2 | 81.65 ± 4.0 | 91.38 ± 4.8 | 94.14 ± 4.9 | nih.gov |

| 6i | Cyclohexyl | 14.36 ± 1.1 | 18.29 ± 1.4 | 16.73 ± 1.3 | 20.15 ± 1.8 | nih.gov |

| 6k | Specific N-alkyl group | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 | nih.gov |

Data extracted from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are extended chain analogs of the title compound. nih.gov

Introduction of Diverse Heterocyclic Moieties

Replacing the N-alkyl group of the acetamide with more complex heterocyclic structures can introduce new interaction points, such as hydrogen bond donors/acceptors and aromatic systems, which can enhance binding to biological targets.

For example, attaching an isatin moiety to a 2-chloro quinoxaline scaffold resulted in a compound with strong anti-proliferative effects. mdpi.com Similarly, the introduction of a 2-hydroxy-1-naphthyl group at the same position yielded a derivative with superior cytotoxicity against HepG-2 and HuH-7 liver cancer cell lines. mdpi.com In another study, N-(2,3-di(furan-2-yl)quinoxalin-6-yl)acetamide derivatives were synthesized, incorporating furan (B31954) rings onto the quinoxaline core, demonstrating the feasibility of adding heterocyclic components to various parts of the molecule. nih.gov

Furthermore, the acetamide linkage can be used to introduce amino acid residues. The synthesis of methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates demonstrates the coupling of amino acid esters to the quinoxaline scaffold via an acetylamino linker, creating peptidomimetic structures with potential therapeutic applications. nih.govresearchgate.net

Influence of Chiral Centers on Stereoselectivity

The introduction of a chiral center into the N-(quinoxalinyl)acetamide structure can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities and metabolic profiles. This stereoselectivity is a critical aspect of drug design.

A key example is the synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, where a chiral amino acid moiety is attached to the quinoxaline nitrogen. nih.gov In this case, the S-isomer was found to be 160-fold more potent in binding assays than the R-isomer, with IC₅₀ values of 0.23 µM and 38 µM, respectively. nih.gov This dramatic difference in activity underscores the importance of stereochemistry in the interaction with the biological target. While the S-isomer acted as a potent agonist, the R-isomer was significantly less active. nih.gov

These findings collectively indicate that the introduction of chiral centers, either in the side chain or through derivatization of the quinoxaline core, is a powerful strategy for developing stereoselective and potent N-(quinoxalinyl)acetamide-based compounds.

Computational Approaches to Structure-Activity Relationship Analysis

Computational techniques provide deep insights into how structural modifications of N-(quinoxalinyl)acetamide and related compounds influence their interaction with biological targets. These methods allow for the rational design of new derivatives with potentially enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental premise is that the biological activity of a compound is a function of its molecular properties. researchgate.net

In the study of quinoxaline derivatives, 3D-QSAR models have been successfully developed to predict biological activities and guide the synthesis of new analogs. For instance, a 3D-QSAR study was performed on a dataset of 99 quinoxaline analogs to identify desirable structural features for Aldose Reductase 2 (ALR2) inhibitors, an enzyme implicated in diabetic complications. tandfonline.comnih.gov This type of modeling generates a template for designing novel and effective inhibitors. tandfonline.comnih.gov

The process involves aligning the molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic fields). These descriptors are then used to build a regression model that correlates them with the observed biological activity, such as the half-maximal inhibitory concentration (IC₅₀). The statistical quality and predictive power of a QSAR model are assessed using several parameters, as detailed in the table below.

Table 1: Statistical Parameters for a 3D-QSAR Model of Quinoxaline Analogs as ALR2 Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.9 | Indicates a strong correlation between the predicted and observed activities for the training set of molecules. A value close to 1.0 suggests a robust model. researchgate.net |

| Q² (Cross-validated R²) | > 0.7 | Measures the predictive power of the model, assessed by systematically leaving out data points during model construction. A higher value indicates better predictability for new compounds. researchgate.nettandfonline.comnih.gov |

| F-value (Fischer ratio) | High | Represents the statistical significance of the model. A high F-value indicates a high degree of confidence in the model's ability to explain the variance in the data. tandfonline.comnih.gov |

| Pearson's R-value | High | Measures the linear correlation between the predicted and observed activities for an external test set of compounds, confirming the model's external predictive capability. tandfonline.comnih.gov |

This table is based on data reported in studies on quinoxaline derivatives. tandfonline.comnih.gov

Similarly, 2D-QSAR models, which use descriptors derived from the 2D representation of molecules, have been applied to N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives to model their inhibitory activity against various matrix metalloproteinases (MMPs). researchgate.net Such studies demonstrate the utility of QSAR in understanding ligand specificity across different but related biological targets. researchgate.net

Pharmacophore mapping is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore model" serves as a 3D query to screen databases for new, structurally diverse compounds that could have similar activity.

For quinoxaline derivatives, pharmacophore modeling has been instrumental in discovering novel inhibitors for various targets.

ALR2 Inhibitors : A study on quinoxaline-based ALR2 inhibitors generated a five-point pharmacophore hypothesis designated AADRR. tandfonline.comnih.gov This model consists of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. tandfonline.comnih.gov Docking analysis further revealed that these features facilitate interactions with key amino acid residues like TYR 48, HIE 110, and TRP 111 in the enzyme's active site. tandfonline.comnih.gov

Antimalarial Agents : In the search for antimalarial drugs, a pharmacophore model with the hypothesis AHRRR was developed for a series of 63 quinoxaline derivatives, leading to a predictive QSAR model. researchgate.net

PI3Kα Inhibitors : Pharmacophore-based screening was used to identify a series of morpholino–quinoxalines as inhibitors of the PI3Kα enzyme, a target in cancer therapy. The mapping analysis indicated that the morpholino and sulfonyl groups were crucial pharmacophoric features for potent inhibitory activity.

Table 2: Examples of Pharmacophore Hypotheses for Quinoxaline Derivatives

| Target | Pharmacophore Hypothesis | Key Features Identified |

|---|---|---|

| Aldose Reductase 2 (ALR2) | AADRR | Two Hydrogen Bond Acceptors, One Hydrogen Bond Donor, Two Aromatic Rings. tandfonline.comnih.gov |

| Antimalarial (Plasmodium falciparum) | AHRRR | One Hydrogen Bond Acceptor, One Hydrophobic group, Three Aromatic Rings. researchgate.net |

| PI3Kα | Not specified | Morpholino group, Sulfonyl group. |

This table summarizes pharmacophoric features identified in different research studies on quinoxaline derivatives.

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it dictates how the molecule can fit into and interact with its biological target. mdpi.com For flexible molecules like N-(3-Ethyl-2-quinoxalinyl)acetamide, which contains a rotatable acetamide side chain, understanding the preferred conformations is a prerequisite for a comprehensive analysis of its activity. mdpi.com

The conformational landscape of a molecule is dependent on its environment (e.g., in solution versus bound to a receptor). mdpi.com Computational methods such as molecular dynamics (MD) simulations and Monte Carlo energy minimizations are employed to explore the possible conformations and their relative energies. mdpi.commdpi.com

In the context of quinoxaline derivatives, conformational analysis plays a key role:

Binding Stability : MD simulations have been used to study the most potent compounds identified through screening. These simulations can confirm the stability of the ligand-receptor complex and provide insights into specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. tandfonline.comnih.gov For example, a potent quinoxaline ALR2 inhibitor was found to be stable and maintain better interactions within the binding pocket compared to a reference drug. tandfonline.comnih.gov

Pharmacophore Fit : The conformation of a molecule directly impacts how well it maps onto a pharmacophore model. In a study of PI3Kα inhibitors, a change in the conformation of one quinoxaline derivative caused its quinoxaline scaffold to fall outside the key pharmacophore elements, explaining its reduced activity compared to more active analogs.

The orientation of the ethyl group and the acetamide moiety relative to the planar quinoxaline ring system in this compound would significantly influence its steric and electronic profile, thereby affecting its ability to bind to a target protein. A thorough conformational analysis is thus essential to rationalize SAR data and guide the design of analogs with optimized geometry for enhanced biological activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Epalrestat |

In Vitro and in Silico Biological Activity Spectrum of N Quinoxalinyl Acetamide Compounds

Antimicrobial Activity Studies

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties. Research into N-(quinoxalinyl)acetamide compounds has explored their potential to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative bacterial strains)

The antibacterial potential of quinoxaline-based compounds, including acetamide (B32628) derivatives, has been evaluated against a range of bacteria. Studies on related quinoline (B57606) acetamide derivatives have shown activity against both Gram-positive and Gram-negative strains. For instance, a series of N- and O-substituted quinolin-2-one acetamides were tested against three Gram-positive bacteria (Bacillus cereus, Bacillus subtilis, Staphylococcus aureus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae). researchgate.net While some O-substituted analogues showed moderate activity, this highlights the general interest in acetamide derivatives of nitrogen-containing heterocycles for antibacterial research. researchgate.net

Another study on novel C-2 amine-substituted quinoxaline analogues demonstrated good to moderate activity against S. aureus and B. subtilis, and also against methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov Specifically, compounds designated 5m–5p in the study showed promising minimum inhibitory concentrations (MICs), with compound 5p being the most potent against S. aureus (MIC of 4 μg/mL) and B. subtilis (MIC of 8 μg/mL). nih.gov Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives displayed moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

Derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) have also been synthesized and tested, with some showing activity against Gram-positive bacteria. nih.gov One derivative with a trifluoromethyl group exhibited the highest activity in this class against Gram-positive strains. nih.gov However, activity against Gram-negative bacteria was limited to a derivative with an ethyl ester substitution. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| C-2 Amine-Substituted Quinoxalines (5m-5p) | S. aureus (MIC: 4–16 μg/mL), B. subtilis (MIC: 8–32 μg/mL) | E. coli (MIC: 4–32 μg/mL) | Compound 5p showed the highest activity against S. aureus and B. subtilis. | nih.gov |

| 2,3-bis(bromomethyl)quinoxaline Derivatives | Active | Limited activity | A derivative with a trifluoromethyl group was most active against Gram-positive bacteria. | nih.gov |

| 2-Amino-N-(p-Chlorophenyl) acetamides | S. aureus | A. baumannii, P. aeruginosa | Displayed moderate to high activity against tested strains. | irejournals.com |

| Quinoxaline 1,4-di-N-oxide Derivatives | Streptococcus pneumonia, Bacillis subtilis | Ineffective | One derivative showed a MIC of 0.12 µg/ml against Streptococcus pneumonia. | researchgate.net |

Antifungal Activity (various fungal strains)

The antifungal properties of quinoxaline derivatives are also a subject of significant research. A study on quinoxaline 1,4-di-N-oxide derivatives found that one compound, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, demonstrated a potent minimum inhibitory concentration (MIC) of 0.24 µg/ml against Aspergillus fumigatus. researchgate.net However, the tested compounds were not active against Candida albicans. researchgate.net

In a different study, novel quinoxaline-2-oxyacetate hydrazide derivatives were synthesized and showed notable antifungal activity. mdpi.com Against Rhizoctonia solani, 29 of the synthesized compounds had EC₅₀ values less than 1 μg/mL, with one compound having an EC₅₀ of 0.15 μg/mL, which was more potent than the control drug pyrimethanil. mdpi.com Furthermore, some of these compounds demonstrated significant inhibitory activity against Botrytis cinerea on tomato fruits. mdpi.com

Another investigation focused on 2,3-bis(bromomethyl)quinoxaline derivatives, where a compound with a fluoro-group at the 6-position displayed the broadest spectrum of antifungal activity among the tested series. nih.gov Research on 3-hydrazinoquinoxaline-2-thiol (B1673409) showed efficacy against various clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis, sometimes exceeding the effectiveness of Amphotericin B in vitro. nih.gov

Antiproliferative and Anticancer Activities

The potential of N-(quinoxalinyl)acetamide compounds as anticancer agents has been investigated against several human cancer cell lines, with studies often employing cell viability assays to quantify their effects.

Efficacy against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, SKOV3)

Derivatives of quinoxaline have shown significant antiproliferative activity against various cancer cell lines. In one study, a series of 27 new quinoxaline derivatives, including N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, were tested against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Fourteen of these compounds inhibited the growth of HCT-116 cells, and fifteen were active against MCF-7 cells. nih.gov One specific compound, 10b, was particularly potent against both cell lines, with IC₅₀ values of 1.52 and 2 μg/mL, respectively. nih.gov

Another study focused on quinoxalinepeptidomimetic derivatives, testing 34 compounds on HCT-116 cells. rsc.org Twenty-two of these compounds demonstrated inhibitory action with IC₅₀ values ranging from 0.11 mg/ml to 0.78 mg/ml. rsc.orgresearchgate.net Importantly, these active compounds did not show cytotoxic effects on normal, non-cancerous cells. rsc.org

Further research into N-allyl quinoxalinecarboxamides also revealed antiproliferative activity. Out of 25 derivatives screened, ten were active against HCT-116 cells (IC₅₀ range of 1.9–7.52 μg/mL) and seventeen were active against MCF-7 cells (IC₅₀ range of 2.3–6.62 μg/mL). researchgate.net While specific data for N-(3-Ethyl-2-quinoxalinyl)acetamide against the ovarian cancer cell line SKOV3 is not prominent in the reviewed literature, the broad activity of related structures suggests a potential area for future investigation.

Table 2: Antiproliferative Activity of Selected N-(Quinoxalinyl)acetamide Derivatives

| Compound Class | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | HCT-116, MCF-7 | IC₅₀ values as low as 1.52 μg/mL | Compound 10b showed the highest inhibitory action on both cell lines. | nih.gov |

| Quinoxalinepeptidomimetic derivatives | HCT-116 | IC₅₀ values from 0.11 to 0.78 mg/ml | 22 out of 34 compounds were active against HCT-116 cells. | rsc.orgresearchgate.net |

| N-Allyl quinoxalinecarboxamides | HCT-116, MCF-7 | IC₅₀ ranges of 1.9–7.52 μg/mL (HCT-116) and 2.3–6.62 μg/mL (MCF-7) | Showed broad activity against both cell lines. | researchgate.net |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | HCT-116, MCF-7 | IC₅₀ ranges of 10.88 ± 0.8–81.65 ± 4.0 µM (HCT-116) and 6.93 ± 0.4–85.20 ± 4.2 µM (MCF-7) | Compound 6k exhibited the highest activity against four tested cancer cell lines. | mdpi.com |

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govnih.gov This assay is based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product. nih.govspringernature.com The amount of formazan produced is directly proportional to the number of viable cells. nih.gov

This assay has been widely used to evaluate the antiproliferative effects of quinoxaline derivatives. For example, the cytotoxicity of quinoline glycoconjugates and their potential metabolites was assessed using the MTT assay on HCT-116 and MCF-7 cell lines after 24 to 72 hours of treatment. nih.gov Similarly, the studies on N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and quinazolinedione derivatives also utilized the MTT assay to determine the viability of cancer cells after exposure to the compounds. nih.govnih.gov The assay allows for the quantitative determination of the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric for assessing anticancer potential. nih.govnih.gov

Antiviral Activity Investigations

The antiviral potential of quinoxaline derivatives has been explored against a variety of viruses. nih.govresearchgate.net These compounds can interfere with the viral life cycle at multiple stages. mdpi.com For instance, some indolo[2,3-b]quinoxaline derivatives have shown activity against herpesviruses. mdpi.com

However, specific studies focusing on the antiviral activity of this compound are not extensively detailed in the available literature. One study on newly synthesized aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and their related analogues reported very weak antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.gov The broad antiviral activities of the quinoxaline scaffold in general, including against influenza viruses and picornaviruses, suggest that N-(quinoxalinyl)acetamide compounds could be a subject for future antiviral research. nih.govresearchgate.net

Efficacy against Respiratory Pathogens (e.g., SARS-CoV-2, Influenza A virus)

Research into quinoxaline derivatives has highlighted their potential as antiviral agents, particularly against respiratory viruses like influenza and various coronaviruses. nih.gov The adaptable nature of the quinoxaline structure permits modifications that can enhance its interaction with viral targets, including enzymes essential for the viral life cycle and structural proteins. nih.gov

With the emergence of the COVID-19 pandemic, the scientific community has actively explored the utility of quinoxaline derivatives against SARS-CoV-2. In silico docking studies have shown that certain quinoxaline derivatives exhibit a significant binding affinity for the main protease (Mpro) of SARS-CoV-2, suggesting they could inhibit its function and thereby disrupt viral replication. nih.gov For instance, compounds such as 2,3-di(furan-2-yl)-6-ethoxycarbonylamino quinoxaline and ethyl(3S)-1-(2a,8a-di(furan-2-yl)-2-oxo-1,2,2a,8a-tetrahydroazeto[2,3-b]quinoxalin-6-yl)piperidine-3-carboxylate have been identified as potential anti-SARS-CoV-2 agents. nih.gov

Furthermore, a novel quinoxaline compound, N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide (NMPOQAa), was synthesized and evaluated for its anti-COVID-19 potential. nih.gov While initial findings did not show a definitive effect against the main protease, the complex network of interactions between the ligand and the receptor's active site warranted further investigation. nih.gov Another study focused on thioquinazoline-N-aryl-acetamide hybrids, with compound 17g showing potent inhibition of SARS-CoV-2 at the replication stage (50% inhibition at 125 µM) and a significant virucidal effect (47.8% at 125 µM). nih.gov

In the context of influenza A virus, quinoxaline derivatives are considered promising candidates due to their potential to interact with the highly conserved NS1 protein. nih.gov The planar aromatic structure of quinoxalines may facilitate this interaction, offering a pathway to inhibit the virus. nih.gov Research on indolo[2,3-b]quinoxaline hybrids has demonstrated efficacy against the H1N1 strain of influenza, with one derivative exhibiting a strong inhibitory activity (IC50 of 0.2164 μM) and minimal toxicity. nih.gov Additionally, certain quinoxaline analogs have been shown to disrupt the binding of double-stranded RNA (dsRNA) to the NS1A protein, effectively suppressing influenza A virus proliferation. nih.gov A series of 2,4-disubstituted quinazoline (B50416) derivatives containing acetamide moieties also showed potent activity against influenza A virus, with IC50 values in the low-micromolar range. nih.gov

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives against Respiratory Pathogens

| Compound | Virus | Assay | Activity | Reference |

|---|---|---|---|---|

| Indolo[2,3-b]quinoxaline hybrid (11-b) | Influenza A (H1N1) | Inhibition Assay | IC50: 0.2164 μM | nih.gov |

| Thioquinazoline-N-aryl-acetamide (17g) | SARS-CoV-2 | Replication Inhibition | 50% at 125 µM | nih.gov |

| Quinazoline derivative (16e) | Influenza A virus | Inhibition Assay | IC50: 1.29 μM | nih.gov |

Viral Enzyme Inhibition Assays

The mechanism of action for many antiviral quinoxaline derivatives involves the inhibition of critical viral enzymes. For SARS-CoV-2, the main protease (Mpro or 3CLpro) is a primary target. nih.govresearchgate.net Docking studies have revealed that quinoxaline derivatives can fit into the active site of Mpro, suggesting a potential to block its function and thus prevent viral replication. nih.gov Fluorescence resonance energy transfer (FRET)-based assays have been employed to screen for inhibitors of SARS-CoV-2 Mpro, identifying promising quinoxaline derivatives. nih.gov

In the case of influenza A, the NS1A protein's dsRNA binding domain is a key target. nih.gov Fluorescence polarization (FP)-based assays have demonstrated that quinoxaline derivatives can inhibit the binding of dsRNA to NS1A, thereby disrupting a crucial aspect of the viral life cycle. nih.gov

For HIV-1, novel quinoxalinylethylpyridylthioureas have been shown to inhibit the reverse transcriptase (RT) enzyme. researchgate.net Enzymatic assays revealed that these non-nucleoside RT inhibitors were effective against both wild-type and mutant forms of the enzyme. researchgate.net

Apoptosis signal-regulated kinase 1 (ASK1) is another enzyme target for which quinoxaline derivatives have shown inhibitory activity. While not a direct viral enzyme, its inhibition can play a role in disease treatment. A series of quinoxaline derivatives were synthesized and tested, with one compound, 26e , showing a potent IC50 value of 30.17 nM against ASK1. nih.gov

Table 2: Viral and Other Enzyme Inhibition by Quinoxaline Derivatives

| Compound Class/Derivative | Target Enzyme | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline derivatives | SARS-CoV-2 Mpro | FRET-based assay | Identified promising inhibitors. | nih.gov |

| Quinoxaline derivatives | Influenza A NS1A | FP-based assay | Inhibition of dsRNA binding. | nih.gov |

| Quinoxalinylethylpyridylthioureas | HIV-1 Reverse Transcriptase | Enzymatic assay | Inhibition of wild-type and mutant RT. | researchgate.net |

Antiparasitic Activity Assessments

Antimalarial Activity

Quinoxaline-based compounds have demonstrated significant potential as antimalarial agents. A notable example is the anti-schistosomal molecule, compound 22 , which exhibited potent activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of Plasmodium falciparum. nih.gov Structure-activity relationship studies indicated that modifications to the nitro group on the quinoxaline core could significantly impact antimalarial efficacy. nih.gov Another quinoxaline derivative, BQR695, was identified as an anti-plasmodial compound that functions by inhibiting PfPI4-kinase. nih.gov The correlation between the activity of these compounds against P. falciparum and Schistosoma mansoni suggests a potentially shared mode of action. nih.gov

Table 3: Antimalarial Activity of Selected Quinoxaline Compounds

| Compound | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Compound 22 | 3D7 | 22 nM | nih.gov |

Antitrypanosomal Activity

The potential of quinoxaline derivatives and related heterocyclic compounds against trypanosomes, the causative agents of diseases like sleeping sickness and Chagas disease, has been explored. While specific studies on this compound are not prominent, research on other classes of compounds provides a basis for potential activity. For example, flavonoids isolated from Hypericum afrum have shown significant in vitro activity against Trypanosoma brucei. nih.gov Specifically, quercetin (B1663063) and myricetin (B1677590) displayed potent antitrypanosomal effects with IC50 values of 7.52 µM and 5.71 µM, respectively. nih.gov Although not quinoxalines, this highlights the potential of heterocyclic compounds in antitrypanosomal drug discovery. Research on acetylated derivatives of bruceines A and C, isolated from Brucea javanica, revealed that the free hydroxyl groups are crucial for their antitrypanosomal activity against Trypanosoma evansi. nih.gov

Antileishmanial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and L. amazonensis. nih.gov This research led to the identification of quinazolines with EC50 values in the low micromolar to high nanomolar range. nih.gov One particular compound, quinazoline 23 , not only showed potent in vitro activity but also demonstrated efficacy in a murine model of visceral leishmaniasis. nih.gov The favorable physicochemical properties and ease of synthesis make this series a promising platform for developing new antileishmanial drugs. nih.gov Quinolines substituted with an enyne group have also shown significant antileishmanial activity, comparable to the reference drug pentamidine. nih.gov

Table 4: Antileishmanial Activity of Selected Quinoxaline and Related Compounds

| Compound Class/Derivative | Leishmania Species | Activity | Key Finding | Reference |

|---|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | L. donovani, L. amazonensis | EC50 | Values in the single-digit micromolar to high nanomolar range. | nih.gov |

Antiamoebic Activity

Quinoxaline derivatives have been investigated for their efficacy against amoebic pathogens. Specifically, quinoxaline-1:4-dioxide and its derivatives have demonstrated antiamoebic action. nih.gov More recent studies on esters of quinoxaline-1,4-di-N-oxide have shown that these compounds can induce changes in the chromatin, cell granularity, and vacuole distribution in Entamoeba histolytica trophozoites, along with an increase in reactive oxygen species. researchgate.net Docking studies suggest that these derivatives may interact with and inhibit the E. histolytica thioredoxin reductase (EhTrxR), a key enzyme in the parasite's antioxidant defense system. researchgate.net Enzymatic assays have confirmed that these quinoxaline derivatives can inhibit the disulfide reductase activity of EhTrxR. researchgate.net

Antitubercular Activity

The quinoxaline scaffold has emerged as a significant pharmacophore in the development of novel antitubercular agents. While specific studies on the antitubercular activity of This compound are not prominently available in the reviewed literature, extensive research on related quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides and 2-(quinolin-4-yloxy)acetamides, highlights the potential of this chemical class against Mycobacterium tuberculosis.

Ketone and amide derivatives of quinoxaline 1,4-di-N-oxide have demonstrated notable in vitro activity against various drug-resistant strains of M. tuberculosis. nih.gov These compounds are believed to act as bioreductive prodrugs, which are activated within the mycobacterium to generate reactive species that induce cellular damage. Interestingly, their mechanism of activation appears to be distinct from that of other bioreductive drugs like the nitroimidazole PA-824. nih.gov Certain analogues have shown bactericidal effects and activity against non-replicating persistent bacteria, which is a crucial attribute for potentially shortening the duration of tuberculosis therapy. nih.gov The activity of these compounds is generally retained against strains resistant to common antitubercular drugs such as isoniazid, rifampicin, and ethambutol. nih.gov

Another class of related compounds, 2-(quinolin-4-yloxy)acetamides, has been designed to improve metabolic stability while retaining potent antimycobacterial activity. nih.gov Structural modifications, such as the introduction of cycloalkyl groups to the primary amide, have yielded compounds with significant inhibitory activity against M. tuberculosis H37Rv. nih.gov For instance, increasing the size of a cycloalkyl substituent on the acetamide moiety from a four-membered to a seven-membered ring was found to enhance antitubercular potency ninefold. nih.gov The mechanism of action for some of these acetamide derivatives has been linked to the inhibition of the cytochrome bcc complex, as evidenced by mutations in the qcrB gene of resistant strains. nih.gov

The table below summarizes the antitubercular activity of selected quinoxaline derivatives against M. tuberculosis.

| Compound Class | Derivative Example | Target Strain | MIC (µg/mL) | Reference |

| Quinoxaline 1,4-di-N-oxide amides | 2-Carboxamide derivatives | Drug-resistant M. tuberculosis | 6.25 - 12.5 | nih.gov |

| 2-(Quinolin-4-yloxy)acetamides | Cycloheptyl-acetamide derivative | M. tuberculosis H37Rv | 3.7 µM | nih.gov |

| 2-(Quinolin-4-yloxy)acetamides | Cyclobutyl-acetamide derivative | M. tuberculosis H37Rv | 33.3 µM | nih.gov |

It is important to underscore that the above findings pertain to quinoxaline derivatives and not directly to This compound . Further research is required to determine if this specific compound shares the antitubercular potential of its structural relatives.

Enzyme Inhibition Studies

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. While direct studies on the α-glucosidase inhibitory activity of This compound are not found in the current literature, research on structurally related quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety indicates that this chemical framework is promising for α-glucosidase inhibition. nih.gov

These compounds have been shown to exhibit potent inhibitory activity, in some cases significantly stronger than the standard drug, acarbose. nih.gov For example, a derivative incorporating a 2-fluorophenyl group on the acetamide portion demonstrated an IC₅₀ value of 14.4 µM, which was approximately 53 times more potent than acarbose. nih.gov Kinetic studies of these quinazolinone-acetamide hybrids have revealed a competitive mode of inhibition, suggesting that they vie with the substrate for binding to the active site of the α-glucosidase enzyme. nih.gov The acetamide portion of these molecules is believed to play a critical role in interacting with the enzyme's active site. nih.gov

The inhibitory potential of selected quinazolinone-acetamide derivatives is presented in the table below.

| Compound Class | Derivative Example | Inhibition | IC₅₀ Value | Reference |

| Quinazolin-4(3H)-one phenoxy-acetamides | N-(2-fluorophenyl) derivative | Competitive | 14.4 µM | nih.gov |

| Quinazolin-4(3H)-one phenoxy-acetamides | General series | - | 14.4 to >750 µM | nih.gov |

| Standard | Acarbose | - | ~750.0 µM | nih.gov |

The data underscores the potential of the acetamide functional group, when linked to a suitable heterocyclic core, for α-glucosidase inhibition. However, it must be explicitly stated that these findings are for quinazolinone derivatives, and the α-glucosidase inhibitory activity of This compound remains to be investigated.

Other Relevant Enzymatic Targets

Beyond the enzymes discussed, the quinoxaline scaffold has been explored for its inhibitory activity against other clinically relevant enzymes. One such target is thymidine (B127349) phosphorylase (TP), an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and a target for cancer chemotherapy.

Although no specific data exists for This compound , a study on a series of 5-phenyl-3-quinoxalinyl derivatives demonstrated significant inhibitory potential against thymidine phosphorylase. nih.gov Several analogues in this series exhibited IC₅₀ values that were considerably lower than that of the standard inhibitor, 7-Deazaxanthine. nih.gov The most potent compound identified had an IC₅₀ value of 3.20 µM. nih.gov Molecular docking studies suggested that these quinoxaline derivatives bind effectively within the active site of the enzyme. nih.gov

The table below shows the thymidine phosphorylase inhibitory activity for representative quinoxaline derivatives.

| Compound Class | Derivative Example | IC₅₀ Value (µM) | Reference |

| 5-Phenyl-3-quinoxalinyl derivatives | Most potent analogue | 3.20 ± 0.10 | nih.gov |

| 5-Phenyl-3-quinoxalinyl derivatives | General range | 3.50 - 56.40 | nih.gov |

| Standard Inhibitor | 7-Deazaxanthine | 38.68 ± 1.12 | nih.gov |

These findings suggest that the quinoxaline nucleus can serve as a scaffold for the development of inhibitors for various enzymatic targets. However, the specific inhibitory profile of This compound against thymidine phosphorylase or other enzymes has not been reported.

Other Specific Biological Effects (In Vitro)

Otoprotective Effects against Drug-Induced Damage in Cellular Models

Hearing loss can be induced by certain therapeutic agents, such as aminoglycoside antibiotics and the chemotherapeutic drug cisplatin. The protection of auditory hair cells from such iatrogenic damage is an area of active research. While there are no studies directly examining the otoprotective effects of This compound , research on other quinoxaline derivatives has shown promise in this regard.

A screening of a library of quinoxaline derivatives identified quinoxaline-5-carboxylic acid (Qx28) as a potent otoprotectant. nih.govnih.gov In in vitro models using zebrafish lateral line hair cells and mouse cochlear explants, Qx28 provided robust protection against damage induced by both aminoglycosides and cisplatin. nih.gov Further investigation into its mechanism of action revealed that Qx28 does not simply block the uptake of the ototoxic drugs. nih.gov Instead, it appears to protect the hair cells by inhibiting the activation of the NF-κB canonical pathway, a key signaling pathway involved in inflammatory and stress responses. nih.govnih.gov The position of the carboxylic acid group on the quinoxaline ring was found to be crucial for this protective activity. nih.gov

This research highlights a potential therapeutic application for the quinoxaline scaffold. However, it is crucial to note that these otoprotective effects were observed with a specific derivative, and it is unknown whether This compound would confer similar protection in cellular models of drug-induced ototoxicity.

Mechanistic Investigations of N Quinoxalinyl Acetamide Biological Action

In Vitro Enzymatic Assay Validations of Target Inhibition

There is no published data from in vitro enzymatic assays to validate the inhibition of any specific biological target by N-(3-Ethyl-2-quinoxalinyl)acetamide.

Cellular Pathway Modulation Studies

Modulation of Protein-Protein Interactions (e.g., dsRNA binding):There is no available research on the effects of this compound on modulating protein-protein interactions.

Further research and publication of data specific to this compound are required to provide information on these aspects of its biological action.

Induction of Apoptosis Pathways in Cancer Cell Lines

Quinoxaline (B1680401) derivatives are recognized for their capacity to trigger programmed cell death, or apoptosis, in various cancer cell lines, a critical mechanism for their anticancer effects. tandfonline.comnih.gov While direct studies on this compound are limited, the broader class of N-(quinoxalinyl)acetamide and related quinoxaline derivatives have demonstrated significant pro-apoptotic activities through multiple pathways.

Research on structurally similar quinoxaline compounds has shown that they can induce apoptosis by arresting the cell cycle at different phases, such as the G2/M or S phase, thereby preventing cancer cell proliferation. tandfonline.comnih.gov A key mechanism implicated in the pro-apoptotic effects of quinoxaline derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. tandfonline.comnih.govbsb-muenchen.de Inhibition of this enzyme leads to DNA damage and subsequently triggers the apoptotic cascade.

Furthermore, studies on various quinoxaline derivatives have revealed their ability to modulate the expression of key apoptosis-regulating proteins. tandfonline.comnih.gov A common finding is the upregulation of pro-apoptotic proteins such as p53, a tumor suppressor that plays a central role in initiating apoptosis, and caspases, which are the executive enzymes of apoptosis. tandfonline.comnih.govaging-us.com Specifically, the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3 has been observed. tandfonline.comnih.gov Concurrently, these compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, further shifting the cellular balance towards cell death. tandfonline.comnih.gov

The induction of apoptosis by these compounds is often confirmed through various experimental assays. Flow cytometry analysis using Annexin V-FITC/PI double staining is a common method to quantify apoptotic cells. tandfonline.com DNA fragmentation assays and cell cycle analysis provide further evidence of apoptosis and its underlying mechanisms. tandfonline.comnih.gov

Table 1: Apoptotic Activity of Representative Quinoxaline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Key Molecular Targets/Pathways |

| Quinoxaline Derivative IV | PC-3 (Prostate Cancer) | Cell cycle arrest at S phase, apoptosis induction. tandfonline.comnih.gov | Topoisomerase II inhibition, upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2. tandfonline.comnih.gov |

| Imidazo[1,2-a]quinoxaline derivatives | Various | Microtubule-interfering agents. nih.gov | Disruption of microtubule dynamics. nih.gov |

| Triazoloquinoxaline derivatives | Caco-2 (Colon Cancer) | Cell cycle arrest at G2/M phase, apoptosis induction. bsb-muenchen.de | DNA intercalation, Topoisomerase II inhibition. bsb-muenchen.de |

This table presents findings from studies on various quinoxaline derivatives to illustrate the potential apoptotic mechanisms of this compound.

Computational Chemistry for Reaction Mechanisms

To gain deeper insights into the molecular behavior and reactivity of this compound, computational chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a theoretical framework to understand its electronic properties and conformational dynamics.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aip.orgresearchgate.netresearchgate.net For this compound, DFT calculations can elucidate various electronic properties that are crucial for its reactivity and biological activity.

By employing functionals like B3LYP with an appropriate basis set (e.g., 6-311G), the ground state geometry of the molecule can be optimized. aip.orgresearchgate.net From this optimized structure, key electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

Other important electronic properties that can be derived from DFT calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. nih.gov These parameters help in understanding the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological targets. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about potential sites for intermolecular interactions. bsb-muenchen.de

Table 2: Calculated Electronic Properties of a Model Quinoxaline System using DFT

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.7 eV |

| Ionization Potential | The minimum energy required to remove an electron. | 6.2 eV |

| Electron Affinity | The energy released when an electron is added. | 1.5 eV |

This table provides illustrative values based on DFT studies of quinoxaline systems to represent the type of data obtainable for this compound.

Molecular Dynamics Simulations for Conformational Changes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical information about its conformational flexibility and how it interacts with its biological environment, such as a protein target or a cell membrane.

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a receptor). nih.gov By simulating the molecule's trajectory over a period of time, it is possible to identify stable and transient conformations and to understand the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

In the context of its biological action, MD simulations can be used to model the interaction of this compound with a target protein, such as topoisomerase II. bsb-muenchen.de These simulations can help to identify the key amino acid residues involved in the binding and to calculate the binding free energy, providing a quantitative measure of the binding affinity. This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent derivatives. Furthermore, MD simulations can shed light on how the binding of the molecule might induce conformational changes in the target protein, leading to its inhibition.

Future Research Directions and Non Clinical Translational Potential

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For N-(3-Ethyl-2-quinoxalinyl)acetamide, this would traditionally involve the reaction of an appropriate diamine with an ethyl-substituted α-ketoamide. However, future research should focus on more innovative and efficient synthetic methodologies.

Modern synthetic organic chemistry offers a plethora of tools to construct such heterocyclic systems with greater efficiency and diversity. For instance, metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to introduce the ethyl and acetamido groups onto a pre-formed quinoxaline (B1680401) core. This approach would allow for a modular and highly adaptable synthesis, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.

Furthermore, the exploration of one-pot multicomponent reactions (MCRs) presents a promising avenue for the streamlined synthesis of this compound and its derivatives. MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. The development of a novel MCR that directly yields the target compound from simple, readily available starting materials would be a significant advancement.

Recent advancements in synthetic methodologies for quinoxaline derivatives that could be adapted include:

Iron(III)-catalyzed ring-opening annulation: A method involving the reaction of 2-arylindoles with 1,2-diaminoarenes has been developed to prepare 2-aminoaryl quinoxalines. acs.org This strategy could potentially be modified to introduce the desired substituents.

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinoxaline derivatives, including quinoxalinones. nih.gov

Nucleophilic aromatic substitution: Methods utilizing nucleophilic aromatic substitution of hydrogen in the heteroaromatic part of the quinoxaline molecule under acidic catalysis have been elaborated. researchgate.netresearchgate.net

Development of Advanced Computational Models for Compound Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, the development of sophisticated computational models can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a focused library of this compound derivatives and evaluating their biological activity, a robust 2D- or 3D-QSAR model can be developed. nih.gov Such a model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological activity, enabling the in silico prediction of the potency of novel, unsynthesized analogs. nih.gov

Molecular Docking and Dynamics Simulations: If a specific biological target for this compound is identified, molecular docking studies can be performed to predict its binding mode and affinity. nih.govnih.gov This information is crucial for understanding the molecular basis of its activity and for designing modifications that enhance binding interactions. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Pharmacophore Modeling: Based on the structures of known active quinoxaline derivatives, a pharmacophore model can be generated. This model will define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse scaffolds.

Investigation of Broader Biological Targets and Signaling Pathways

While the full biological profile of this compound remains to be elucidated, the broader quinoxaline class is known to interact with a diverse range of biological targets. Future research should aim to systematically screen this compound against a wide panel of enzymes and receptors to uncover its full therapeutic potential.

Potential biological targets for investigation include:

Kinases: Many quinoxaline derivatives are potent inhibitors of various protein kinases, which play a central role in cell signaling and are frequently dysregulated in cancer. nih.gov Screening against a comprehensive kinase panel could reveal novel anticancer applications.

DNA Topoisomerases: Some quinoxaline-2-carboxamide (B189723) derivatives have shown potential as inhibitors of human DNA topoisomerase, suggesting a possible role as anticancer agents. nih.gov

Receptors: Quinoxaline derivatives have been investigated as antagonists for various receptors, including AMPA receptors, indicating potential applications in neurological disorders. researchgate.net

Enzymes involved in infectious diseases: Quinoxaline 1,4-di-N-oxides have shown activity against Mycobacterium tuberculosis, suggesting that this compound could be investigated for its potential as an anti-infective agent. unav.edu

A comprehensive understanding of the signaling pathways modulated by this compound is crucial. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, helping to identify its mechanism of action and potential off-target effects.

Potential Applications in Material Science and Chemical Biology Tools

The utility of quinoxaline derivatives extends beyond pharmacology into the realms of material science and chemical biology. nih.govacs.org The unique electronic properties of the quinoxaline ring system make it an attractive scaffold for the development of novel functional materials. nih.gov

Organic Electronics: Quinoxaline derivatives are being explored as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The introduction of the ethyl and acetamido groups in this compound could modulate its electronic properties, such as the LUMO level, making it a candidate for these applications. nih.gov Further research could involve the synthesis of polymers incorporating this moiety to explore their potential in organic electronics. nih.gov

Fluorescent Probes and Sensors: The quinoxaline core is a known fluorophore. acs.org By appropriate functionalization, this compound could be developed into a fluorescent probe for specific analytes or for imaging biological processes. For example, if it binds to a particular protein, it could be used to visualize the localization and dynamics of that protein within a cell.

Chemical Biology Tools: If this compound is found to have a specific and potent biological activity, it can be derivatized to create chemical biology tools. For instance, the addition of a reactive group could allow for its use in activity-based protein profiling (ABPP) to identify its cellular targets.

Strategic Combinatorial Approaches for Enhanced Biological Activity

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of related compounds for biological screening. nih.gov This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

A combinatorial library could be designed by systematically varying the substituents at different positions of the quinoxaline ring. For example:

| Position of Variation | Potential Substituents | Rationale |

| Ethyl group at C3 | Alkyl chains of varying length and branching, aryl groups, heteroaryl groups | To probe the steric and electronic requirements of the binding pocket. |

| Acetamido group at C2 | Different amides, sulfonamides, ureas, thioureas | To explore the impact of the hydrogen bonding capacity and electronic nature of this substituent. |

| Benzene (B151609) ring of quinoxaline | Electron-donating and electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2) | To modulate the electronic properties of the quinoxaline core and influence pharmacokinetic properties. |

The resulting library of compounds would then be screened against a panel of biological targets to identify derivatives with improved potency, selectivity, and drug-like properties. This high-throughput approach can significantly accelerate the drug discovery process.

Advanced In Vitro Model Development for Efficacy and Selectivity Assessment

To bridge the gap between in vitro findings and in vivo efficacy, it is crucial to utilize advanced in vitro models that more accurately recapitulate the complexity of human tissues.